Cas no 18123-20-1 (Acridin-4-ol)
Acridin-4-ol structure
Acridin-4-ol Properties
Names and Identifiers
-
- Acridin-4-ol
- 4-Acridinol
- 4-HYDROXYACRIDINE
- 4-hydroxy-acridine
- 4-Hydroxyacridine Neooxine
- 5-hydroxyacridine
- 8-hydroxyacridine
- 4-Hydroxy-acridin
- KSC181E7J
- BIDD:GT0415
- HOYZEVWRZVPHEL-UHFFFAOYSA-N
- AX8093478
- ST2412618
- AB0010291
- ST51043413
- AKOS006228273
- EINECS 242-013-6
- AS-11544
- A881007
- L6JFM786FB
- DTXSID40171086
- 18123-20-1
- FT-0692396
- MFCD00042743
- NS00054465
- SCHEMBL802228
- acridine, 4-hydroxy-
- +Expand
-
- MFCD00042743
- HOYZEVWRZVPHEL-UHFFFAOYSA-N
- 1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
- O([H])C1=C([H])C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3N=C21
- 142252
Computed Properties
- 195.06800
- 1
- 2
- 0
- 195.068
- 15
- 231
- 0
- 0
- 0
- 0
- 0
- 1
- 3.6
- 33.1
Experimental Properties
- 3.09360
- 33.12000
- 1.767
- 416.6°C at 760 mmHg
- 114-118°C
- No data available
- 205.7°C
- No data avaiable
- 1.307
Acridin-4-ol Security Information
- 3
- S26; S36
- R36/37/38
- Xi
- H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,Room Temperature
- 36/37/38
- Warning
Acridin-4-ol Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Acridin-4-ol Price
Acridin-4-ol Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:18123-20-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:18123-20-1)
TANG SI LEI
15026964105
2881489226@qq.com
Acridin-4-ol Related Literature
-
1. The peroxyacid oxidation of acridineR. M. Acheson,B. Adcock J. Chem. Soc. C 1968 1045
-
2. 123. The nature of the amino-group in aminoacridines. Part II. Evidence from chemical reactionsAdrien Albert,Bruce Ritchie J. Chem. Soc. 1943 458
-
3. 197. Absorption spectra of acridines. Part III. The hydroxyacridinesAdrien Albert,L. N. Short J. Chem. Soc. 1945 760
-
Tai-Ming Shao,Zu-Zhuang Wei,Xiao-Ling Luo,Qi-Pin Qin,Ming-Xiong Tan,Jia-Jing Zeng,Chun-Jie Liang,Hong Liang New J. Chem. 2020 44 19885
-
5. 705. Polynuclear heterocyclic systems. Part II. HydroxyderivativesG. M. Badger,R. S. Pearce,R. Pettit J. Chem. Soc. 1951 3204
-
6. 1002. The tautomerism of N-heteroaromatic hydroxy-compounds. Part II. Ultraviolet spectraS. F. Mason J. Chem. Soc. 1957 5010
-
Alessandra Crispini,Daniela Pucci,Stefania Sessa,Antonella Cataldi,Anna Napoli,Alessandra Valentini,Mauro Ghedini New J. Chem. 2003 27 1497
Recommended suppliers
Amadis Chemical Company Limited
(CAS:18123-20-1)Acridin-4-ol
99%
25g
862.0